
叔丁基 4-(2-羟乙基)-3,3-二甲基哌啶-1-羧酸酯
描述
“Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The empirical formula for this compound is C13H26N2O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction studies. For example, the molecule of compound 1 is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of compound 2 is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The empirical formula for this compound is C13H26N2O3 . More detailed physical and chemical properties are not available in the current resources.科学研究应用
立体选择性合成
叔丁基 4-(2-羟乙基)-3,3-二甲基哌啶-1-羧酸酯用于立体选择性合成。例如,叔丁基 4-氧哌啶-1-羧酸酯二甲基腙与 BuLi 和受保护的醇碘化物反应,形成叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧哌啶-1-羧酸酯。这些化合物在特定处理下,环化成与氧杂环稠合的立体化学均一的 N-Boc 哌啶衍生物(Moskalenko 等人,2014)。
取代哌啶衍生物的合成
该化学物质可作为合成各种取代哌啶衍生物的前体。叔丁基 3-烯丙基-4-氧哌啶-1-羧酸酯与无水四氢呋喃中的 L-选择性还原剂反应,高产率地生成叔丁基 (3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯(顺式异构体)(Boev 等人,2015)。
Jak3 抑制剂合成中的中间体
叔丁基 4-甲基-3-氧哌啶-1-羧酸酯是合成 Jak3 抑制剂(特别是 CP-690550)的重要中间体。它是从 4-甲基吡啶开始通过各种步骤合成的,突出了其在复杂药物化学中的作用(Chen Xin-zhi, 2011)。
X 射线晶体学研究
该化合物的衍生物已使用 X 射线晶体学进行研究。例如,叔丁基 (6S)-6-异丁基-2,4-二氧哌啶-1-羧酸酯(一种衍生物)形成适合 X 射线分析的晶体,提供了对晶体结构中分子堆积和氢键的见解(Didierjean 等人,2004)。
安全和危害
The safety data sheet for a similar compound, tert-butyl N-(2-hydroxyethyl)carbamate, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
作用机制
Target of Action
Compounds containing piperazine rings, which this compound possesses, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
A related compound, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, undergoes oxidative self-coupling by the action of k3fe(cn)6 in alkaline medium at room temperature
Result of Action
Related compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
生化分析
Biochemical Properties
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, leading to the hydrolysis of the ester bond . This interaction can modulate the activity of the enzyme and affect downstream biochemical pathways. Additionally, the compound’s interaction with proteins can alter their conformation and stability, impacting their biological activity.
Cellular Effects
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, inhibiting their activity and preventing substrate conversion . This inhibition can lead to the accumulation of substrates and a decrease in product formation. Additionally, the compound can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a specific dosage range leads to optimal biological activity without causing toxicity.
Metabolic Pathways
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can modulate their activity, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution can influence its concentration and activity in different cellular regions.
Subcellular Localization
The subcellular localization of tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-16)14(4,5)10-15/h11,16H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPVBCFCAJTTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1CCO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147552 | |
| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958026-99-8 | |
| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958026-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)
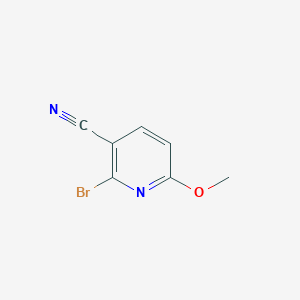

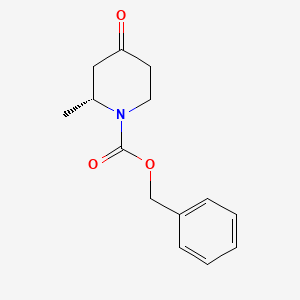
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)
![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)
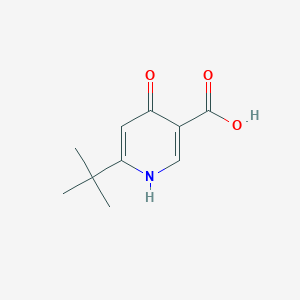
![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)

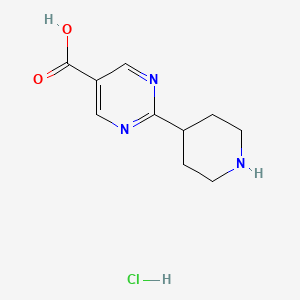
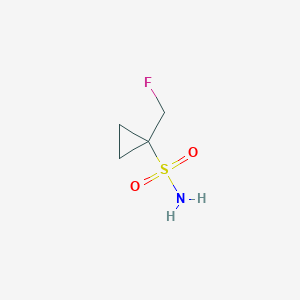


![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
